4-bromoisochroman-1-one chemical structure and physical properties
4-bromoisochroman-1-one chemical structure and physical properties
An In-depth Technical Guide to 4-Bromoisochroman-1-one: Structure, Properties, and Synthetic Potential
This guide provides a comprehensive technical overview of 4-bromoisochroman-1-one, a halogenated derivative of the isochromanone scaffold. While specific experimental data for the 4-bromo isomer is limited in readily available literature, this document synthesizes information based on its chemical structure, data from closely related isomers, and the known chemical behavior of the isochromanone core. The insights provided are intended for researchers, medicinal chemists, and professionals in drug development who are interested in leveraging this class of compounds as versatile synthetic intermediates.
Chemical Structure and Nomenclature
4-Bromoisochroman-1-one is a heterocyclic compound featuring an isochromanone core, which consists of a fused benzene ring and a dihydropyran-1-one ring. The defining feature of this specific isomer is the substitution of a bromine atom at the C4 position, which is the alpha-carbon to the lactone carbonyl group.
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IUPAC Name: 4-Bromodihydro-1H-isochromen-1-one
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Molecular Formula: C₉H₇BrO₂
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CAS Number: Not definitively assigned in major databases. It is critical to distinguish this isomer from its constitutional isomers such as 5-bromo-, 6-bromo-, and 7-bromoisochroman-1-one, where the bromine is substituted on the aromatic ring.[1]
The presence of the bromine atom at the alpha-position to the carbonyl significantly influences the molecule's reactivity, making it an electrophilic center and a precursor for various chemical transformations.
Physicochemical and Spectroscopic Properties
Quantitative experimental data for 4-bromoisochroman-1-one is not widely published. The properties listed below are calculated or inferred from isomers with the identical molecular formula. Researchers should anticipate that the physical state would be a solid at room temperature, similar to related compounds.[2]
| Property | Value | Source |
| Molecular Weight | 227.06 g/mol | [1][3] |
| Molecular Formula | C₉H₇BrO₂ | [1][3] |
| Appearance | Solid (Predicted) | N/A |
| Boiling Point | 336.1 ± 42.0 °C (Predicted for isomer) | [4] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted for isomer) | [4] |
| Storage | Sealed in dry, room temperature conditions | [5] |
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The proton at C4 (methine) would be significantly downfield due to the deshielding effects of both the adjacent carbonyl and the bromine atom. Aromatic protons would appear in the typical 7-8 ppm region, while the C3 methylene protons would be diastereotopic and likely appear as a complex multiplet.
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¹³C NMR: The carbonyl carbon (C1) would be observed around 160-170 ppm. The C4 carbon, bonded to bromine, would appear in the 40-50 ppm range.
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IR Spectroscopy: A strong absorption band characteristic of a lactone carbonyl (C=O) stretch is expected around 1720-1760 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (M, M+2).
Synthesis and Reactivity
The synthesis of isochromanones often involves the cyclization of derivatives of 2-(carboxymethyl)benzoic acid or related precursors. For 4-bromoisochroman-1-one, a plausible synthetic route involves the alpha-bromination of the parent isochroman-1-one using a suitable brominating agent like N-Bromosuccinimide (NBS) under radical or acidic conditions.
Causality in Synthetic Choices:
The choice of a radical initiator (like AIBN or benzoyl peroxide) or UV light with NBS is critical for achieving selective bromination at the alpha-position of the carbonyl, which is an activated site. The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) to facilitate the radical chain mechanism and minimize side reactions.
Reactivity as a Synthetic Intermediate:
The true value of 4-bromoisochroman-1-one lies in its reactivity. The C4-Br bond is labile, making it an excellent leaving group in nucleophilic substitution reactions. Furthermore, elimination of HBr can be induced by a base to form an α,β-unsaturated lactone, a valuable Michael acceptor.
A compelling example of the reactivity of the C4-bromo position is demonstrated in the closely related isomer, 4-bromoisochroman-3-one. This compound undergoes a sophisticated cascade reaction involving autoxidation and a Diels-Alder cycloaddition.[6][7] This highlights the potential of the C4-bromo moiety to act as a linchpin in complex molecule synthesis.
Experimental Protocol: Base-Mediated Cascade Reaction of a 4-Bromo-Isochromanone Derivative
The following protocol is adapted from a reported procedure for 4-bromoisochroman-3-one and illustrates a potential synthetic application.[6] This process demonstrates how the C4-bromo position can facilitate the in-situ generation of a reactive diene for cycloaddition reactions.
Objective: To synthesize a bridged polycyclic lactone via a Diels-Alder reaction cascade.
Materials:
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4-Bromoisochroman-3-one (starting material isomer)
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Chalcone (dienophile)
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Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM)
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Silica Gel for chromatography
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Ethyl acetate and Hexane (eluents)
Procedure:
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Reaction Setup: To a solution of 4-bromoisochroman-3-one (4 equivalents) in DCM (1 mL), add the dienophile (e.g., chalcone, 1 equivalent) at room temperature.
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Initiation: Add DIPEA (4 equivalents) to the mixture. The base is crucial as it facilitates the initial elimination/enolization steps required to form the reactive intermediate.
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Reaction Monitoring: Stir the reaction at room temperature for 16–52 hours. Progress can be monitored by thin-layer chromatography (TLC).
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Workup and Purification: Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate/hexane. The filtrate is then concentrated under reduced pressure.
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Final Purification: The crude product is further purified by preparative TLC or column chromatography using an appropriate ethyl acetate/hexane gradient to yield the desired bridged polycyclic product.[6]
Self-Validation: The structure of the final product must be confirmed by rigorous spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS). In the cited literature, the final structure and stereochemistry were unambiguously confirmed by X-ray crystallography.[7]
Logical Workflow for the Cascade Reaction:
The diagram below illustrates the proposed mechanistic pathway for the cascade reaction, starting from the 4-bromo-isochromanone scaffold.
Caption: Cascade reaction pathway for a 4-bromo-isochromanone derivative.
Applications in Research and Drug Development
The isochromanone scaffold is a privileged structure found in numerous natural products and synthetic molecules with significant biological activities.[8] These activities include anticancer, anti-inflammatory, and antihypertensive properties.[9]
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Fragment-Based Drug Discovery: 4-Bromoisochroman-1-one serves as an excellent fragment for covalent inhibitor design. The reactive C4 position can be exploited to form a covalent bond with nucleophilic residues (e.g., cysteine, lysine) in a target protein's active site.
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Intermediate for Lead Optimization: The bromine atom provides a synthetic handle for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
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Precursor for Natural Product Analogs: The reactivity of this compound enables the construction of complex polycyclic systems that mimic the core structures of biologically active natural products.[7] The development of novel inhibitors for targets like bromodomain-containing protein 4 (BRD4) often involves complex heterocyclic scaffolds where such intermediates could be valuable.[10]
Conclusion
4-Bromoisochroman-1-one represents a synthetically valuable, albeit under-documented, chemical entity. Its strategic placement of a bromine atom alpha to the lactone carbonyl makes it a highly versatile intermediate for organic synthesis. By understanding its inferred properties and the demonstrated reactivity of its close isomers, researchers can unlock its potential for constructing complex molecular architectures, developing covalent probes, and accelerating the discovery of novel therapeutic agents. Rigorous characterization will be paramount for any researcher venturing to synthesize and utilize this specific isomer.
References
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3-Bromochroman-4-one. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o473. Available at: [Link] [Accessed March 23, 2026].
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American Chemical Society, Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels. Available at: [Link] [Accessed March 23, 2026].
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Chemsrc.com, 6-Bromoisochroman-4-one Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. Available at: [Link] [Accessed March 23, 2026].
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Cheng, G., et al. (2019). Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling. American Journal of Respiratory Cell and Molecular Biology, 60(1), 84-96. Available at: [Link] [Accessed March 23, 2026].
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Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels–Alder Reaction for the Construction of Bridged Polycyclic Lactones. (2024). The Journal of Organic Chemistry. Available at: [Link] [Accessed March 23, 2026].
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The One‐Step Synthesis of Biologically Active Isochromans from Lignin‐Derived Aromatic Monomers in Tunable Deep Eutectic Solvents. (2024). Angewandte Chemie International Edition. Available at: [Link] [Accessed March 23, 2026].
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Gao, H., et al. (2022). Identification of a Hydrogen-Sulfide-Releasing Isochroman-4-One Hybrid as a Cardioprotective Candidate for the Treatment of Cardiac Hypertrophy. Molecules, 27(13), 4114. Available at: [Link] [Accessed March 23, 2026].
Sources
- 1. 1812221-73-0|5-Bromoisochroman-1-one|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromoisochroman-4-one Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 5. 676134-68-2|6-Bromoisochroman-4-one|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
